Cas no 954-81-4 (N-(5-Bromopentyl)phthalimide)

N-(5-Bromopentyl)phthalimide structure
N-(5-Bromopentyl)phthalimide structure
Product name:N-(5-Bromopentyl)phthalimide
CAS No:954-81-4
MF:C13H14BrNO2
MW:296.159762859344
MDL:MFCD00060522
CID:83250
PubChem ID:136770

N-(5-Bromopentyl)phthalimide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromopentyl)isoindoline-1,3-dione
    • N-(5-Bromopentyl)phthalimide
    • 2-(5-BROMO-PENTYL)-ISOINDOLE-1,3-DIONE
    • 2-(5-Bromopentyl)isoindole-1,3-dione
    • <i>N<
    • 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione
    • N-(5-Bromopentyl)-phthalimide
    • QKVHAKICMNABGB-UHFFFAOYSA-N
    • 2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione
    • NSC83526
    • 5-phthalimidopentyl bromide
    • NCIOpen2_004666
    • 1-bromo-5-phthalimidopentane
    • 1H-Isoindole-1,3(2H)-dione, 2-(5-bromopentyl)-
    • 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione (ACI)
    • Phthalimide, N-(5-bromopentyl)- (7CI, 8CI)
    • N-(5-Bromopentyl)phthalamide
    • NSC 83526
    • DTXCID20164315
    • n-(5-bromopentyl) phthalimide
    • CS-0019374
    • SB64074
    • MFCD00060522
    • 1H-Isoindole-1,3(2H)-dione,2-(5-bromopentyl)-
    • B4986
    • SCHEMBL31129
    • 2-(5-Bromopentyl)-1H-isoindole-1,3(2H)-dione #
    • DB-057586
    • SY039363
    • NSC-83526
    • 954-81-4
    • F20405
    • AKOS003245053
    • SR-01000325457-1
    • DTXSID90241824
    • N-(5-Bromopentyl)phthalimide, 95%
    • SR-01000325457
    • STR07349
    • EN300-132997
    • MDL: MFCD00060522
    • Inchi: 1S/C13H14BrNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2
    • InChI Key: QKVHAKICMNABGB-UHFFFAOYSA-N
    • SMILES: O=C1N(CCCCCBr)C(=O)C2C1=CC=CC=2
    • BRN: 177015

Computed Properties

  • Exact Mass: 295.02079g/mol
  • Surface Charge: 0
  • XLogP3: 3.3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 295.02079g/mol
  • Monoisotopic Mass: 295.02079g/mol
  • Topological Polar Surface Area: 37.4Ų
  • Heavy Atom Count: 17
  • Complexity: 282
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.459±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 60.0 to 64.0 deg-C
  • Boiling Point: 393.1 °C at 760 mmHg
  • Flash Point: 191.5 °C
  • Refractive Index: 1.591
  • Solubility: Almost insoluble (0.025 g/l) (25 º C),
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 37.38000
  • LogP: 2.78570
  • Solubility: Not determined
  • λmax: 295(EtOH)(lit.)

N-(5-Bromopentyl)phthalimide Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38-43-50/53
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature(BD14690)
  • Risk Phrases:R36/37/38

N-(5-Bromopentyl)phthalimide Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(5-Bromopentyl)phthalimide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-132997-0.1g
2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione
954-81-4 95%
0.1g
$19.0 2023-06-06
Enamine
EN300-132997-50.0g
2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione
954-81-4 95%
50g
$155.0 2023-06-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY039363-5g
N-(5-Bromopentyl)phthalimide
954-81-4 ≥95%
5g
¥178.00 2024-07-09
abcr
AB172258-100 g
N-(5-Bromopentyl)phthalimide, 97%; .
954-81-4 97%
100 g
€366.00 2023-07-20
Fluorochem
018303-25g
N-(5-Bromopentyl)phthalimide
954-81-4 98%
25g
£72.00 2022-02-28
TRC
B698576-2.5g
N-(5-Bromopentyl)phthalimide
954-81-4
2.5g
$ 75.00 2022-06-06
Chemenu
CM147685-100g
2-(5-Bromopentyl)isoindole-1,3-dione
954-81-4 95%
100g
$*** 2023-05-29
TRC
B698576-1g
N-(5-Bromopentyl)phthalimide
954-81-4
1g
$ 50.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N94950-25g
N-(5-Bromopentyl)phthalimide
954-81-4 97%
25g
¥588.0 2024-07-19
TRC
B698576-5000mg
N-(5-Bromopentyl)phthalimide
954-81-4
5g
$ 138.00 2023-04-18

N-(5-Bromopentyl)phthalimide Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetone ;  rt → 60 °C; 7 h, 60 °C
Reference
N-alkylated o-benzene dicarboximido piperazine derivative and its synergistic composition
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, reflux
Reference
Synthesis and biological evaluation of coumarin linked fluoroquinolones, phthalimides and naphthalimides as potential DNA gyrase inhibitors
Kamal, A.; Satyanarayana, M.; Devaiah, V.; Rohini, V.; Yadav, J. S.; et al, Letters in Drug Design & Discovery, 2006, 3(7), 494-502

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Reference
Hybrids consisting of the pharmacophores of salmeterol and roflumilast or phthalazinone: Dual β2-adrenoceptor agonists-PDE4 inhibitors for the treatment of COPD
Liu, Anqiu; Huang, Ling; Wang, Zhiren; Luo, Zonghua; Mao, Fei; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1548-1552

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetone ;  24 h, rt
Reference
Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents
Patel, Dushyant V.; Patel, Nirav R.; Kanhed, Ashish M.; Patel, Sagar P.; Sinha, Anshuman; et al, ACS Chemical Neuroscience, 2019, 10(8), 3635-3661

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Synthesis of 6,7-dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Tan, Wei-qiang; Meng, Guang-ning; Wang, Li; Lu, Li-li; Xia, Yan, Huaxue Shiji, 2015, 37(10), 929-931

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 50 °C
Reference
Synthesis and biological evaluation of heteroalicyclic cyanoguanidines at histamine receptors
Soliman, Beatrice; Wang, Ning; Zagotto, Giuseppe ; Pockes, Steffen, Archiv der Pharmazie (Weinheim, 2019, 352(9),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  12 h, 25 °C
Reference
Organic long afterglow compounds, and preparation method and application thereof in four-dimensional encoding for realizing storage of large amount of information and information encryption
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, reflux
Reference
Radiosynthesis and evaluation of novel 99mTc(CO)3-labelled thymidine dithiocarbamate derivatives for tumor imaging with SPECT
Duan, Xiaojiang ; Ruan, Qing; Gan, Qianqian; Song, Xiaoqing; Fang, Si'an; et al, Journal of Organometallic Chemistry, 2018, 868, 154-163

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Hexane ;  heated; 30 min, 70 °C; 70 °C → 0 °C
1.2 Solvents: Acetone ;  16 h, 0 °C → reflux
Reference
Preparation of new sulforaphane analogues as cytostatic agents
, Poland, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Acetone ;  30 min, rt; 30 min, rt; rt → 60 °C; 15 h, 60 °C
Reference
Preparation of peptide conjugates as IRAK4 protein kinase degraders
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Tetraphenylporphyrin Solvents: Dichloromethane ;  10 min, 0 °C; 3 h, 0 °C
Reference
Design, synthesis, and in vitro evaluation of an activity-based protein profiling (ABPP) probe targeting agmatine deiminases
Thomson, Andrew; O'Connor, Sean; Knuckley, Bryan; Causey, Corey P., Bioorganic & Medicinal Chemistry, 2014, 22(17), 4602-4608

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triisopropylsilane ,  Lithium perchlorate ,  1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Catalysts: Bis(hexafluoroacetylacetonato)palladium ,  4,5-Dihydro-2-(5,6,7,8-tetrahydro-2-quinolinyl)-4-oxazolemethanol Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  6 h, rt
Reference
Catalytic remote hydrohalogenation of internal alkenes
Li, Xiang; Jin, Jianbo ; Chen, Pinhong; Liu, Guosheng, Nature Chemistry, 2022, 14(4), 425-432

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Reference
Synthesis of 7-aminoheptanoic acid hydrochloride
Xu, Juan-juan; Li, Jie-mei; Li, Xiao-zhu; Chen, Jia-shu, Xiandai Shipin Keji, 2010, 26(6), 598-599

Synthetic Circuit 14

Reaction Conditions
Reference
Structure-activity relationship study of hypoxia-activated prodrugs for proteoglycan-targeted chemotherapy in chondrosarcoma
Ghedira, Donia; Voissiere, Aurelien; Peyrode, Caroline; Kraiem, Jamil; Gerard, Yvain; et al, European Journal of Medicinal Chemistry, 2018, 158, 51-67

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Acetone ;  rt → 63 °C; 7.2 h, 63 °C
Reference
N-alkylated phthalimide piperazine derivative and its preparation method and application as arthropodicide in prevention and control of invertebrate pests
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  4 h, rt → reflux
Reference
Synthesis and Bioevaluation of Novel [18F]FDG-Conjugated 2-Nitroimidazole Derivatives for Tumor Hypoxia Imaging
Yang, Xianteng; Wang, Fan; Zhu, Hua; Yang, Zhi ; Chu, Taiwei, Molecular Pharmaceutics, 2019, 16(5), 2118-2128

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triisopropylsilane ,  Lithium perchlorate ,  1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Catalysts: Bis(hexafluoroacetylacetonato)palladium ,  4,5-Dihydro-2-(5,6,7,8-tetrahydro-2-quinolinyl)-4-oxazolemethanol Solvents: Acetonitrile ,  Dichloromethane ,  1,4-Dioxane ,  Water ;  6 h, rt
Reference
Preparation of hydroxy-substituted pyridineoxazoline ligands and their application in the hydrohalogenation of alkenes
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dimethylformamide ,  Tetrabutylammonium bromide ;  60 s, 3 bar
Reference
Design and synthesis of new potent 5-HT7 receptor ligands as a candidate for the treatment of central nervous system diseases
Kulaga, Damian; Drabczyk, Anna K. ; Satala, Grzegorz; Latacz, Gniewomir; Rozga, Karolina; et al, European Journal of Medicinal Chemistry, 2022, 227,

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  20 h, reflux
Reference
Design, Synthesis and Evaluation of Novel 2-(Aminoalkyl)-isoindoline-1,3-dione Derivatives as Dual-Binding Site Acetylcholinesterase Inhibitors
Ignasik, Michalina; Bajda, Marek; Guzior, Natalia; Prinz, Michaela; Holzgrabe, Ulrike; et al, Archiv der Pharmazie (Weinheim, 2012, 345(7), 509-516

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Acetone ;  10 min, rt; rt → 70 °C; overnight, reflux
Reference
Novel CDKs inhibitors for the treatment of solid tumour by simultaneously regulating the cell cycle and transcription control
Wang, Xin; Deng, Kaiyuan; Wang, Cheng; Li, Yao; Wang, Tianqi; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 414-423

N-(5-Bromopentyl)phthalimide Raw materials

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N-(5-Bromopentyl)phthalimide Related Literature

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Amadis Chemical Company Limited
(CAS:954-81-4)N-(5-Bromopentyl)phthalimide
Purity:99%
Quantity:100g
Price ($):204.0